2-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
2-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0774544 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activities
Several derivatives of the compound have shown promising anticancer activities against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. The anticancer evaluation of substituted benzamides has demonstrated moderate to excellent activity, with some derivatives outperforming reference drugs like etoposide in cytotoxicity assays against cancer cells (B. Ravinaik et al., 2021). This highlights the potential of such compounds in the development of new anticancer therapies.
Antimycobacterial and Antiplasmodial Activities
Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has revealed significant in vitro antitubercular activities against Mycobacterium tuberculosis, with some lead molecules exhibiting low minimum inhibitory concentrations (MICs), indicating strong antimycobacterial potential without toxicity to normal cell lines (N. Nayak et al., 2016). Furthermore, acyl derivatives of 3-aminofurazanes have been studied for their antiplasmodial activities against Plasmodium falciparum, with certain benzamides showing promising activity, emphasizing their potential role in malaria treatment (Theresa Hermann et al., 2021).
Chemosensory Applications
Derivatives containing the 1,3,4-oxadiazole group have been explored for chemosensory applications, particularly in the detection of fluoride ions. Novel anion sensors with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units have shown significant colorimetric and fluorimetric responses to fluoride ions, indicating their utility in environmental and biological monitoring (Jiantao Ma et al., 2013).
Antimicrobial Activities
Research into the synthesis and antimicrobial evaluation of novel derivatives has demonstrated significant activities against various bacterial strains, suggesting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).
Properties
IUPAC Name |
2-chloro-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-2-3-7-12(11)16-20-15(23-21-16)10-19-17(22)13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONBBAVTEWLWPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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